molecular formula C14H16FNO B2561762 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine CAS No. 2097915-35-8

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine

Cat. No.: B2561762
CAS No.: 2097915-35-8
M. Wt: 233.286
InChI Key: BNENENABMSRJTR-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropanecarbonyl group and a 4-fluorophenyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylacetonitrile with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the cyclopropanecarbonyl group.

    Pyrrolidine-2,5-dione: Contains a pyrrolidine ring but with different substituents.

Uniqueness

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine is unique due to the presence of both the cyclopropanecarbonyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives .

Properties

IUPAC Name

cyclopropyl-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-13-5-3-10(4-6-13)12-7-8-16(9-12)14(17)11-1-2-11/h3-6,11-12H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNENENABMSRJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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